Lipophilicity Comparison: Meta-Bromo Substitution vs. Para-Bromo Isomer
The meta-substitution pattern in 1-(3-bromophenyl)-2-methylpropan-2-amine results in a distinct calculated lipophilicity (XLogP3-AA = 2.6) [1] compared to its para-substituted isomer (1-(4-bromophenyl)-2-methylpropan-2-amine, XLogP3-AA = 2.8) [2]. This difference in logP values can influence membrane permeability, solubility, and target binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-(4-bromophenyl)-2-methylpropan-2-amine: 2.8 |
| Quantified Difference | Δ = -0.2 logP units |
| Conditions | Calculated physicochemical property using PubChem's XLogP3 algorithm. |
Why This Matters
A lower logP value suggests improved aqueous solubility, which may be advantageous for in vitro assays and formulation development.
- [1] PubChem. 1-(3-Bromophenyl)-2-methylpropan-2-amine. Computed Descriptors: XLogP3-AA: 2.6. Accessed April 2026. View Source
- [2] PubChem. 1-(4-Bromophenyl)-2-methylpropan-2-amine. PubChem CID 2737492. Computed Descriptors: XLogP3-AA: 2.8. Accessed April 2026. View Source
